molecular formula C6H4N2S B1283406 3-Sulfanylpyridine-2-carbonitrile CAS No. 53636-41-2

3-Sulfanylpyridine-2-carbonitrile

Cat. No.: B1283406
CAS No.: 53636-41-2
M. Wt: 136.18 g/mol
InChI Key: LCKLLBKKFAFFKN-UHFFFAOYSA-N
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Description

3-Sulfanylpyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C₆H₄N₂S It is characterized by a pyridine ring substituted with a sulfanyl group at the third position and a carbonitrile group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfanylpyridine-2-carbonitrile typically involves the reaction of 3-chloro-2-cyanopyridine with sodium thiomethoxide in a solvent such as N-methyl-2-pyrrolidone. The reaction is carried out at elevated temperatures, around 140°C, and the product is isolated by precipitation and filtration .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Sulfanylpyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

    Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Nucleophiles: Thiols or amines for substitution reactions.

    Catalysts: Lewis acids or bases to facilitate cyclization reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted pyridines, and various heterocyclic compounds.

Scientific Research Applications

3-Sulfanylpyridine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 3-Sulfanylpyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The carbonitrile group can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its utility in synthesizing biologically active compounds make it a valuable compound in research and industry.

Properties

IUPAC Name

3-sulfanylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c7-4-5-6(9)2-1-3-8-5/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKLLBKKFAFFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569060
Record name 3-Sulfanylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53636-41-2
Record name 3-Sulfanylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-2-cyanopyridine (2.50 g, 18.05 mmol), and sodium thiomethoxide (3.60 g, 51.40 mmol) in 1-methyl-2-pyrrolidinone (25 mL) was heated at 140° C. overnight. The reaction mixture was cooled to 0° C. and quenched with 50% aqueous HCl. A light brown precipitate formed and the reaction was cooled for 1 h while stirring. The light brown solid was collected by vacuum filtration and dried under reduced pressure overnight to provide 3-mercaptopicolinonitrile (1.05 g). The crude product was used carried forward without further purification. MW=136 confirmed by LC-MS, tr=1.85 min (Method E) MH+=137.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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